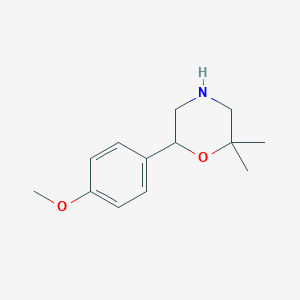

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2,2-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2)9-14-8-12(16-13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREFRNFLNQTLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640605 | |

| Record name | 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017480-89-5 | |

| Record name | 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aromatic Substitution: The synthesis typically begins with the preparation of the 4-methoxyphenyl group, which can be introduced via electrophilic aromatic substitution reactions.

Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Substitution at the 2-Position:

Industrial Production Methods

In an industrial setting, the production of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into various reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities, including:

- Antinociceptive Effects : Research indicates that morpholine derivatives can demonstrate significant pain-relieving properties. For instance, compounds similar to 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine have been tested in various pain models, showing efficacy in reducing pain responses in animal models.

- CNS Activity : Morpholine derivatives are known for their central nervous system (CNS) effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

- Antiviral Properties : Some studies have explored the antiviral potential of morpholine-containing compounds, indicating that modifications to the morpholine structure can enhance antiviral activity against specific viruses .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of morpholine derivatives similar to this compound:

- A study on morpholino analogs demonstrated significant antinociceptive effects in rodent models using the rat tail flick method .

- Another research effort focused on the structure-activity relationship (SAR) of morpholine derivatives revealed that modifications at specific positions could enhance binding affinity to target receptors involved in CNS disorders .

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

The following table summarizes key structural analogues and their distinguishing features:

Detailed Comparative Analysis

Substituent Effects on Bioactivity

- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group in the target compound enables π-π stacking interactions in biological systems, unlike aliphatic substituents (e.g., methoxymethyl in ). This aromaticity may enhance binding to hydrophobic enzyme pockets, as seen in naproxen-derived morpholines .

- Positional Isomerism : The 2-methoxyphenyl analogue (CAS: 951626-74-7) exhibits distinct electronic properties due to the ortho-methoxy group, which may reduce steric accessibility compared to the para-substituted compound.

Morpholine Ring Modifications

- Salt Forms : The hydrochloride salt of 2,2-dimethylmorpholine demonstrates enhanced aqueous solubility, a property absent in the neutral 4-methoxyphenyl derivative.

Functional Group Variations

Research Findings and Trends

- Pharmacological Potential: Morpholine derivatives with aromatic substituents (e.g., 4-methoxyphenyl or naphthyl groups) are frequently explored for anti-inflammatory and analgesic applications, as evidenced by naproxen-derived compounds .

- Agrochemical Relevance : Bulky substituents (e.g., tert-butylphenyl in ) are associated with pesticidal activity, suggesting that the target compound’s 4-methoxyphenyl group could be optimized for similar uses.

- Synthetic Accessibility : Commercial availability of the target compound (9 suppliers ) contrasts with discontinued analogues (e.g., 6-(methoxymethyl)-2,2-dimethylmorpholine ), highlighting its practical utility.

Biological Activity

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is a morpholine derivative characterized by a methoxyphenyl group at the 6-position and two methyl groups at the 2-position of the morpholine ring. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties . The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting a potential mechanism of action involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

Research highlights its antimicrobial activity , with effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be fully elucidated.

Antioxidant Effects

The compound exhibits antioxidant properties , which could contribute to its protective effects against oxidative stress-related diseases. This activity is essential for mitigating cellular damage caused by free radicals.

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial survival.

- Receptor Modulation : It could interact with receptors that play roles in cell signaling pathways associated with growth and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Dimethylmorpholine | Morpholine ring with two methyl groups | Limited biological activity |

| 4-(4-Methoxyphenyl)-2,6-dimethylmorpholine | Similar methoxyphenyl substitution | Enhanced anticancer activity |

| 3-(4-Methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea | Different core structure but similar substituents | Potentially different targets |

The presence of both the morpholine moiety and the para-methoxyphenyl group in this compound enhances its biological profile compared to other derivatives.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated:

- Inhibition Rate : Approximately 70% inhibition at a concentration of 50 µM after 48 hours.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Study 2: Antimicrobial Effectiveness

Another research focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism : Disruption of cell membrane integrity was observed through electron microscopy.

Q & A

Q. What are the best practices for handling discrepancies in solubility data across different solvent systems?

- Methodological Answer : Use the Hansen solubility parameters (δD, δP, δH) to model solubility in polar (DMSO, water) vs. non-polar (hexane) solvents. Experimentally validate via shake-flask method with UV-Vis quantification. Note that solubility may vary due to polymorphism; X-ray powder diffraction (XRPD) identifies crystalline forms affecting dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.